
Calcium 4-carboxy-2-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium 4-carboxy-2-oxobutanoate is a calcium salt of 4-carboxy-2-oxobutanoic acid. This compound is part of the family of oxocarboxylic acids, which are characterized by the presence of both a carboxyl group and a ketone group. These compounds play significant roles in various biochemical pathways and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium 4-carboxy-2-oxobutanoate typically involves the neutralization of 4-carboxy-2-oxobutanoic acid with calcium hydroxide or calcium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous process involving the controlled addition of calcium hydroxide to a solution of 4-carboxy-2-oxobutanoic acid. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Calcium 4-carboxy-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium 4-carboxy-2-oxobutanate.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming calcium 4-carboxy-2-hydroxybutanoate.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for substitution reactions.
Major Products Formed
Oxidation: Calcium 4-carboxy-2-oxobutanate.
Reduction: Calcium 4-carboxy-2-hydroxybutanoate.
Substitution: Esters or amides of 4-carboxy-2-oxobutanoic acid.
Scientific Research Applications
Calcium 4-carboxy-2-oxobutanoate has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in calcium supplementation.
Mechanism of Action
The mechanism of action of calcium 4-carboxy-2-oxobutanoate involves its interaction with cellular calcium channels and transporters. The compound releases calcium ions, which play a crucial role in signal transduction pathways, muscle contraction, and other physiological processes. The carboxyl and ketone groups also participate in biochemical reactions, influencing metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Calcium 2-oxobutanoate: Similar structure but lacks the carboxyl group at the 4-position.
Calcium 2-oxoglutarate: Contains an additional carboxyl group, making it a dicarboxylic acid.
Calcium 2-oxoisovalerate: Has a branched-chain structure.
Uniqueness
Calcium 4-carboxy-2-oxobutanoate is unique due to the presence of both a carboxyl group and a ketone group, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to release calcium ions also adds to its versatility in various applications .
Properties
Molecular Formula |
C10H10CaO10 |
|---|---|
Molecular Weight |
330.26 g/mol |
IUPAC Name |
calcium;5-hydroxy-2,5-dioxopentanoate |
InChI |
InChI=1S/2C5H6O5.Ca/c2*6-3(5(9)10)1-2-4(7)8;/h2*1-2H2,(H,7,8)(H,9,10);/q;;+2/p-2 |
InChI Key |
MQTJHYQVPBNOHT-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)O)C(=O)C(=O)[O-].C(CC(=O)O)C(=O)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[6-(5-Bromo-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360516.png)
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl 2-(methylthio)nicotinate](/img/structure/B13360526.png)
![2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one](/img/structure/B13360533.png)
![1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B13360538.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360544.png)
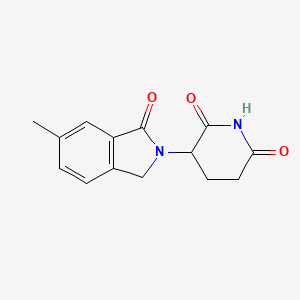
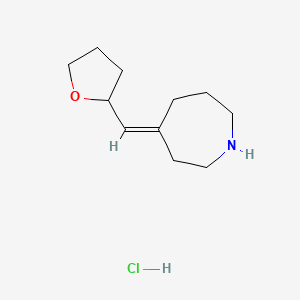
![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13360563.png)
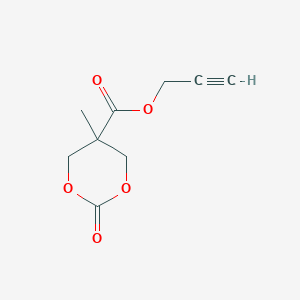
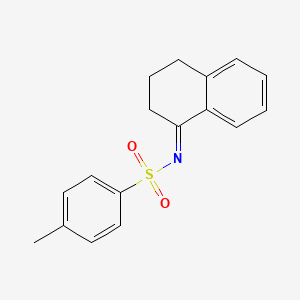
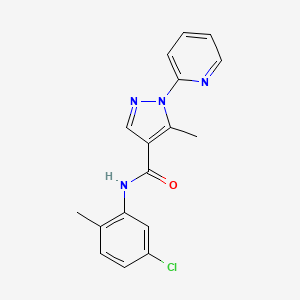
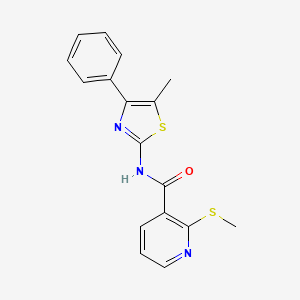
![(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360600.png)
![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
